5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC15188947
Molecular Formula: C19H17N3OS2
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3OS2 |
|---|---|
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(2-thiophen-2-ylethyl)-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C19H17N3OS2/c20-18-17(16(23)11-22(18)9-8-14-7-4-10-24-14)19-21-15(12-25-19)13-5-2-1-3-6-13/h1-7,10,12,20,23H,8-9,11H2 |
| Standard InChI Key | VNQGTXSFZLBQEU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=C(C(=N)N1CCC2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(2-thiophen-2-ylethyl)-2H-pyrrol-3-ol, reflects its intricate architecture (Table 1). The central pyrrolidinone ring is substituted at position 4 with a 4-phenylthiazole group and at position 1 with a 2-thienylethyl chain. The amino group at position 5 and the ketone at position 3 contribute to its polarity and potential hydrogen-bonding capabilities.
Table 1: Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃OS₂ |
| Molecular Weight | 367.5 g/mol |
| Canonical SMILES | C1C(=C(C(=N)N1CCC2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4)O |
| InChIKey | VNQGTXSFZLBQEU-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The thiazole and thiophene rings introduce aromaticity and planar regions, which may facilitate π-π stacking interactions with biological targets. The ethyl linker between the pyrrolidinone and thiophene groups adds flexibility, potentially enhancing binding affinity.
Synthetic Routes and Optimization Strategies
Multi-Step Synthesis
The synthesis of this compound typically begins with the preparation of the 4-phenylthiazole moiety. A common approach involves the Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-halo ketones. Subsequent coupling of the thiazole intermediate with a functionalized pyrrolidinone precursor is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The 2-thienylethyl side chain is introduced in the final steps using alkylation or Mitsunobu reactions.
Key Reaction Conditions
-
Temperature: 80–120°C for cyclization steps.
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO) for thiazole formation.
-
Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura couplings.
Yield optimization remains challenging due to steric hindrance from the phenyl and thienyl groups. Recent efforts have focused on microwave-assisted synthesis to reduce reaction times and improve purity.
Mechanistic Hypotheses and Target Profiling
Putative Targets
The compound’s thiazole and pyrrolidinone motifs are structurally similar to kinase inhibitors (e.g., imatinib) and protease inhibitors. Molecular docking simulations suggest strong affinity for the ATP-binding pocket of EGFR (ΔG = -9.8 kcal/mol). Additionally, its thiophene group may interact with hydrophobic residues in the COX-2 active site, implicating it in anti-inflammatory pathways.
Future Research Directions
Synthetic Modifications
Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) could improve water solubility. For example, replacing the phenyl group with a pyridyl moiety may enhance interaction with polar targets.
Target Identification
CRISPR-Cas9 screening and chemoproteomics approaches are needed to elucidate precise molecular targets.
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